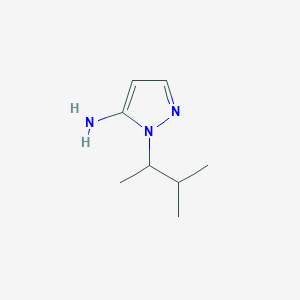
1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives has been explored in various studies. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists involved evaluating a wide variety of amines and spacer lengths between the amino and pyrazole groups, with the ethylenoxy spacer and small cyclic amines providing compounds with selectivity for σ(1)R vs σ(2)R . Another study reported a one-pot, three-component method for synthesizing 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones, indicating the versatility of pyrazole synthesis in aqueous media . Additionally, the in situ synthesis of complexes using zerovalent cobalt and 1-hydroxymethyl-3,5-dimethylpyrazole as starting materials in the presence of Zn(II) ions has been documented .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized using various techniques. X-ray structure analysis confirmed the neutral nature of bridging-pyrazolate ligands in rhodium(I) complexes . Similarly, the mixed ligand compound bis [(1,6-bis(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-2,5-diazahexane)-(chloro)zinc(chloro) zinc(II)] exhibited an unprecedented pyrazolato-bridged di-zinc anion . The crystal structures of Schiff base ligands derived from pyrazole were also determined, providing insight into their tautomeric equilibria .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been investigated in various contexts. The reaction between pyrazole ligands and [RhCl(COD)]2 resulted in complexes with the pyrazole ligands in 'zwitterionic' pyrazolate-ammonium forms . The intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines was achieved using rhodium(III) catalysis, demonstrating the potential for functionalizing existing drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been evaluated in several studies. For example, the Schiff base ligands exhibited tautomeric equilibria in solution, which were studied using UV-vis absorption spectra . The physicochemical, safety, and ADME properties of the σ(1) receptor antagonist S1RA (E-52862) were deemed favorable, leading to its selection as a clinical candidate . The solubility of pyrazolate rhodium(I) complexes in polar solvents such as water was also noted .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds
This compound has been used in the synthesis of novel cationic-anionic complexes, which show significant antitumor activity against various human cancer cells (Adach, Daszkiewicz & Tyszka-Czochara, 2016).
Catalysis in Chemical Reactions
It plays a role in catalyzing domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, involving the formation of multiple bonds and the creation of six-membered rings (Gunasekaran, Prasanna & Perumal, 2014).
Innovative Synthesis Methods
Research shows its effectiveness in the multicomponent synthesis of pyridine-pyrimidines, demonstrating its potential in creating a variety of chemical structures under specific conditions (Rahmani et al., 2018).
Development of Heterocyclic Compounds
It's used in the synthesis of heterocyclic ketene aminal derivatives, which are candidates for drug discovery due to their efficient and environmentally friendly synthesis process (Yu et al., 2013).
Creation of Metal Complexes
This compound contributes to the creation of novel metal complexes, which are studied for their structure and reactivity, indicating its versatility in inorganic chemistry (Lopera et al., 2020).
Chemical Corrosion Inhibition
It has been identified as an effective inhibitor in the corrosion of metals, showcasing its application in materials science and engineering (Chetouani et al., 2005).
Eigenschaften
IUPAC Name |
2-(3-methylbutan-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)7(3)11-8(9)4-5-10-11/h4-7H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOULOXSSNTGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1C(=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588410 |
Source


|
| Record name | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine | |
CAS RN |
1015845-91-6 |
Source


|
| Record name | 1-(3-Methylbutan-2-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


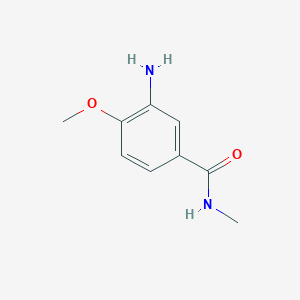
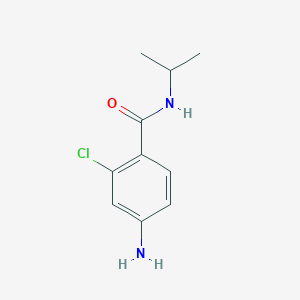
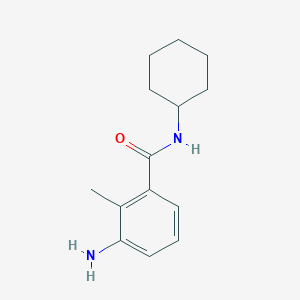
![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)

![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)
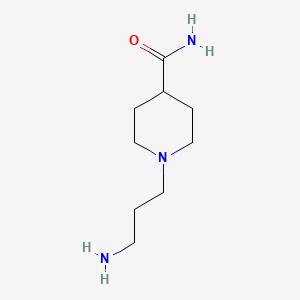

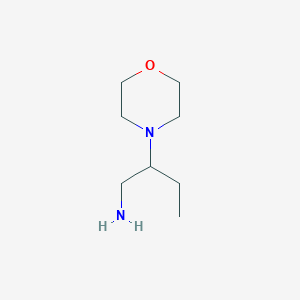

![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)
